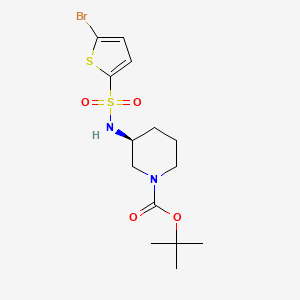
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- is an organic compound that belongs to the acridone family. Acridones are known for their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- typically involves the reaction of 9-acridanone with appropriate reagents to introduce the dimethylaminomethyl and methoxy groups. One common method is the nucleophilic aromatic substitution reaction, where the acridanone is reacted with dimethylaminomethyl chloride and methoxybenzene under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .
科学的研究の応用
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridone derivatives with potential pharmacological activities.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of fluorescent dyes and analytical reagents.
作用機序
The mechanism of action of 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
9-Acridanone: The parent compound with similar pharmacological activities.
4-Carboxy-9-acridanone: Known for its use in biochemical research as a stain/dye.
10-Carboxymethyl-9-acridanone: A potent type I interferon inducer with antiviral properties.
Uniqueness
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- is unique due to the presence of both dimethylaminomethyl and methoxy groups, which may enhance its pharmacological activities and provide distinct chemical properties compared to other acridone derivatives .
特性
CAS番号 |
58324-12-2 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC名 |
4-[(dimethylamino)methyl]-3-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)10-13-15(21-3)9-8-12-16(13)18-14-7-5-4-6-11(14)17(12)20/h4-9H,10H2,1-3H3,(H,18,20) |
InChIキー |
TVXJGEOGWFYHJU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


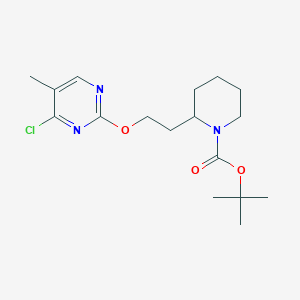
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)
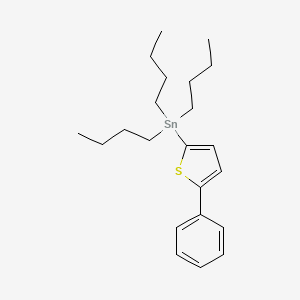
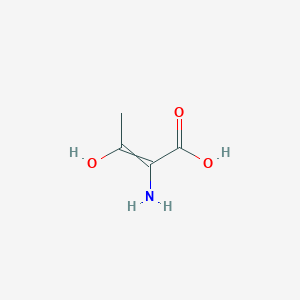

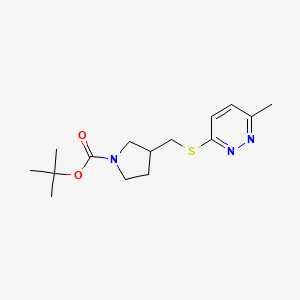
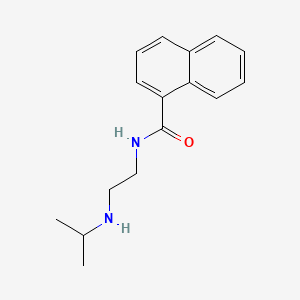
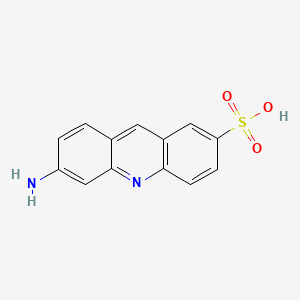
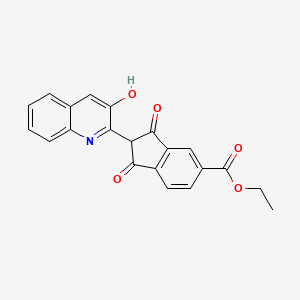
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)


![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
